molecular formula C14H22N2O B054866 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine CAS No. 122894-38-6

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine

Cat. No. B054866
M. Wt: 234.34 g/mol
InChI Key: FQCYGFFRWTZCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include resolution of intermediate compounds, Grignard reactions, and the utilization of specific catalysts or conditions for optimal yields. For example, a practical synthesis of a chiral 2-morpholine derivative, a structurally similar compound, was developed through a high-yielding Grignard reaction, highlighting the importance of selecting appropriate reagents and conditions for efficient synthesis (Kopach et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, spectroscopic methods, and computational chemistry techniques such as DFT calculations. These methods help in understanding the three-dimensional arrangement of atoms in a molecule and predicting its reactivity and properties. For instance, the structure and intermolecular interactions in antipyrine-like derivatives were analyzed through X-ray crystallography and DFT calculations, providing insights into the stabilization mechanisms of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine and similar compounds can vary widely, including halogenation, methylation, and the formation of complex derivatives. These reactions not only extend the chemical versatility of the base compound but also its potential applicability in various domains. Research on halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, for example, demonstrated high affinity for the serotonin transporter, indicating the importance of structural modifications on biological activity (Jarkas et al., 2008).

Physical Properties Analysis

The physical properties, such as vapor pressure and solubility, are crucial for understanding the behavior of chemical compounds in different environments and their handling and storage requirements. Experimental studies on compounds like 1,2-bis(dimethylamino)ethane and related amines provide valuable data on vapor pressures and molar enthalpies of vaporization, which are essential for their application in industrial and research settings (Razzouk et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and compatibility with other compounds, is essential for predicting how a compound will behave in chemical reactions and in various applications. Studies on the reactivity and stability of morpholine derivatives, for example, provide insights into their potential use in synthesis and drug design (Polyak et al., 1996).

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine hydrochloride is identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It demonstrates significant efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).

Synthesis in Pharmaceutical Research

This compound serves as a key starting material in the synthesis of pharmaceuticals. A practical synthesis process for a related morpholine derivative, crucial in the development of a phase 2 investigational drug at Eli Lilly and Company, exemplifies its importance in drug discovery and development (Kopach et al., 2009).

Potential Antipsychotic Properties

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds related to 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine, shows promise in antipsychotic applications. These compounds reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, a characteristic differing from traditional antipsychotics (Wise et al., 1987).

Tyrosinase Inhibition and Pharmaceutical Application

Biphenyl-based compounds, closely related to 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine, have significant applications in treating hypertension and inflammation. They exhibit considerable anti-tyrosinase activities, suggesting their potential in pharmaceutical and cosmetic industries (Kwong et al., 2017).

Safety And Hazards

For “1-(4-Benzylmorpholin-2-yl)ethan-1-amine”, the safety information includes hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . For “(4-Benzylmorpholin-2-yl)methyl methanesulfonate”, the safety information includes a warning signal word and a GHS07 pictogram .

properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15(2)11-14-12-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCYGFFRWTZCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434197
Record name 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine

CAS RN

122894-38-6
Record name 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.